This research focuses on the reactivity of 2-substituted 3-ethylsulfonylpyridines.
The transformation was achieved by acidic or basic hydrolysis.
2-Chloro-3-(ethanesulfonyl)pyridine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with a chlorine atom and an ethanesulfonyl group. Its molecular formula is and it has a molecular weight of approximately 205.66 g/mol. This compound exhibits properties typical of sulfonyl derivatives, including potential reactivity in various
The chemical reactivity of 2-chloro-3-(ethanesulfonyl)pyridine can be attributed to both the chloro and sulfonyl functional groups. It can undergo nucleophilic substitution reactions due to the electrophilic nature of the chlorine atom. Additionally, the sulfonyl group can participate in various reactions, such as:
These reactions make 2-chloro-3-(ethanesulfonyl)pyridine a versatile intermediate in organic synthesis.
The synthesis of 2-chloro-3-(ethanesulfonyl)pyridine can be achieved through several methods:
These methods highlight the compound's synthetic accessibility for further research and application.
2-Chloro-3-(ethanesulfonyl)pyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to serve as a precursor for more complex molecules that may have therapeutic effects or agricultural benefits. Additionally, it may find use in materials science due to its heterocyclic nature.
While specific interaction studies on 2-chloro-3-(ethanesulfonyl)pyridine are scarce, similar compounds have been investigated for their interactions with various biological receptors and enzymes. These studies typically focus on:
Such studies are crucial for determining the potential therapeutic applications of this compound.
Several compounds share structural similarities with 2-chloro-3-(ethanesulfonyl)pyridine, each exhibiting unique properties and potential applications:
Compound Name | Molecular Formula | Similarity Score |
---|---|---|
2-Chloro-3-(methylsulfonyl)pyridine | C7H8ClNO2S | 0.89 |
2-Chloro-5-(ethylsulfonyl)pyridine | C7H8ClNO2S | 0.94 |
1-((2-Chloropyridin-3-yl)sulfonyl)propan-2-one | C10H12ClN2O2S | 0.87 |
2-Chloro-5-(methylsulfonyl)pyridine | C7H8ClNO2S | 0.82 |
2,6-Dichloro-3-(methylsulfonyl)pyridine | C7H6Cl2N2O2S | 0.87 |
These compounds are notable for their varying positions of substitution on the pyridine ring and different alkyl groups attached to the sulfonyl moiety. The unique arrangement of functional groups in 2-chloro-3-(ethanesulfonyl)pyridine distinguishes it from these similar compounds, potentially leading to different biological activities and reactivity profiles.